4-Ethynyl-4H-pyran-3,5-dicarbaldehyde
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Overview
Description
4-Ethynyl-4H-pyran-3,5-dicarbaldehyde is a heterocyclic compound with the molecular formula C9H6O3 It features a six-membered ring containing an oxygen atom and two aldehyde groups at positions 3 and 5, along with an ethynyl group at position 4
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethynyl-4H-pyran-3,5-dicarbaldehyde can be achieved through multicomponent reactions involving substituted aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds under different catalytic conditions such as nanocatalysis, transition metal catalysis, acid-base catalysis, and organocatalysis . These reactions are typically carried out in ethanol or other suitable solvents at room temperature or under mild heating conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves optimizing the synthetic routes mentioned above for large-scale production. This may include the use of continuous flow reactors and advanced catalytic systems to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Ethynyl-4H-pyran-3,5-dicarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 4-Ethynyl-4H-pyran-3,5-dicarboxylic acid.
Reduction: 4-Ethynyl-4H-pyran-3,5-dimethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Ethynyl-4H-pyran-3,5-dicarbaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and as a precursor in organic synthesis.
Biology: Its derivatives may exhibit biological activities such as antimicrobial, antiviral, and anticancer properties.
Industry: Used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 4-Ethynyl-4H-pyran-3,5-dicarbaldehyde involves its interaction with various molecular targets and pathways. The aldehyde groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The ethynyl group can participate in click chemistry reactions, facilitating the formation of complex molecular architectures .
Comparison with Similar Compounds
Similar Compounds
4H-Pyran-3,5-dicarbaldehyde: Lacks the ethynyl group, making it less reactive in certain substitution reactions.
4-Ethynyl-4H-pyran-3,5-dicarboxylic acid:
4-Ethynyl-4H-pyran-3,5-dimethanol: A reduced form with primary alcohol groups instead of aldehydes.
Uniqueness
4-Ethynyl-4H-pyran-3,5-dicarbaldehyde is unique due to the presence of both aldehyde and ethynyl groups, which provide a versatile platform for various chemical transformations and applications in different fields of research .
Properties
CAS No. |
62827-25-2 |
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Molecular Formula |
C9H6O3 |
Molecular Weight |
162.14 g/mol |
IUPAC Name |
4-ethynyl-4H-pyran-3,5-dicarbaldehyde |
InChI |
InChI=1S/C9H6O3/c1-2-9-7(3-10)5-12-6-8(9)4-11/h1,3-6,9H |
InChI Key |
IGTJIKHLHCRSJT-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1C(=COC=C1C=O)C=O |
Origin of Product |
United States |
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